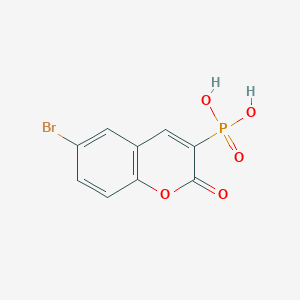

(6-Bromo-2-oxochromen-3-yl)phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-oxochromen-3-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrO5P/c10-6-1-2-7-5(3-6)4-8(9(11)15-7)16(12,13)14/h1-4H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKBYBBBDLICGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid and Its Precursors

Retrosynthetic Analysis of the 2-Oxochromen-3-yl Phosphonic Acid Framework

A retrosynthetic analysis of the (6-Bromo-2-oxochromen-3-yl)phosphonic acid structure suggests several primary disconnection points. The most direct disconnection is of the carbon-phosphorus (C-P) bond, which points to a late-stage phosphonylation of a pre-formed 3-halo-6-bromocoumarin via a palladium-catalyzed Hirao-type reaction.

Alternatively, the coumarin (B35378) ring itself can be disconnected. A classical Knoevenagel condensation approach would disconnect the molecule into a 5-bromosalicylaldehyde (B98134) and a phosphonoacetate ester, forming the heterocyclic ring and installing the phosphonate (B1237965) group in a single cyclization step. nih.gov A third strategy involves a multi-component reaction (MCR), which would deconstruct the molecule into a salicylaldehyde (B1680747) derivative, a source of phosphorus such as a trialkyl phosphite, and a third reactant that builds the C3-C4 bond of the coumarin ring. beilstein-journals.orgrsc.org Finally, the terminal phosphonic acid is retrosynthetically derived from its more synthetically accessible phosphonate ester, indicating a final hydrolysis step. nih.govbeilstein-journals.org

Multi-component Reaction Strategies for Chromene Phosphonates

Multi-component reactions (MCRs) offer an efficient route for the synthesis of highly functionalized molecules in a single pot, adhering to principles of atom economy and procedural simplicity. rsc.orgtandfonline.com For the synthesis of chromene phosphonates, a common MCR strategy involves the reaction of a salicylaldehyde, a CH-acidic nitrile (like malononitrile), and a dialkyl or trialkyl phosphite. rsc.org This approach assembles the chromene ring system and installs the phosphonate moiety concurrently. While many reported MCRs yield 2-amino-4H-chromene structures, the underlying principles are adaptable for other chromene phosphonate derivatives. beilstein-journals.orgrsc.org

Catalyst Systems for Chromene Phosphonate Synthesis

A diverse array of catalysts has been employed to facilitate the MCR synthesis of chromene phosphonates, significantly influencing reaction efficiency and yield. rsc.org Basic catalysts are common, with options ranging from simple amines like diethylamine (B46881) and triethylamine (B128534) to stronger organic bases such as pentamethyldiethylenetriamine (PMDTA). rsc.org Inorganic bases, including lithium hydroxide (B78521) (LiOH) and potassium phosphate (B84403) (K₃PO₄), have also been successfully utilized. rsc.org

In addition to base catalysis, Lewis acids like indium chloride (InCl₃) and various metal oxides such as magnesium oxide (MgO) and iron oxide have proven effective. beilstein-journals.orgrsc.org More advanced catalytic systems include nano-ZnO and nano-kaoline/BF₃/Fe₃O₄, which can offer benefits like high efficiency, solvent-free conditions, and catalyst recyclability. rsc.orgtandfonline.comsharif.edu Notably, some MCRs for related phosphonates have been developed to proceed under catalyst-free conditions, often using water as a green solvent. tandfonline.com

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Organic Base | Diethylamine, Triethylamine, PMDTA | Ethanol (B145695) or solvent-free, 25-60 °C | rsc.org |

| Inorganic Base | LiOH, K₃PO₄, MgO | Ethanol | rsc.org |

| Lewis Acid | InCl₃ | Ethanol, Room Temperature | beilstein-journals.org |

| Nanocatalyst | Nano-ZnO, Nano-kaoline/BF₃/Fe₃O₄ | Solvent-free, Microwave or conventional heating | rsc.orgsharif.edu |

| Catalyst-Free | N/A | Water, 70 °C | tandfonline.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield of chromene phosphonates. Studies have shown that solvent choice, catalyst loading, and temperature play interconnected roles. For the PMDTA-catalyzed reaction of salicylaldehyde, malononitrile, and diethyl phosphite, solvent-free conditions were found to be superior to reactions run in solvents like ethanol or acetonitrile, leading to higher product yields. rsc.org

Increasing the temperature generally accelerates the reaction; for instance, in the PMDTA system, an optimal temperature of 60 °C was identified, achieving high yields in as little as 15-30 minutes. rsc.orgresearchgate.net Catalyst loading is another key variable. In one study, increasing the amount of a specific catalyst from 10 mg to 20 mg improved the product yield from 85% to 90% in methanol. researchgate.net Microwave-assisted syntheses under solvent-free conditions have also been optimized, with power levels of 300-400 W for 10-20 minutes resulting in yields of up to 95%. rsc.org

| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |

|---|---|---|---|---|---|

| Solvent (PMDTA catalyst) | Ethanol | 65% | Solvent-Free | 86% | rsc.org |

| Temperature (PMDTA catalyst) | 25 °C | Low Conversion | 60 °C | 95% | rsc.org |

| Catalyst Loading | 10 mg | 85% | 20 mg | 90% | researchgate.net |

| Method (Nanocatalyst) | Conventional Heating | 95% (3 hours) | Microwave (455 W) | 97% (5 min) | rsc.org |

Palladium-Catalyzed Cross-Coupling Approaches for Carbon-Phosphorus Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, provide a powerful and direct method for forming the C-P bond on a pre-existing aromatic ring. nih.govrsc.org This strategy is highly relevant for synthesizing this compound, as it allows for the phosphonylation of a 3,6-dihalogenated coumarin. The reaction typically involves coupling an aryl halide (e.g., 3,6-dibromocoumarin) with a P(O)-H compound, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Various palladium complexes, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, have been successfully used as catalysts. mdpi.com The choice of catalyst, ligand, and solvent is crucial for achieving high conversion and minimizing side reactions. A common side product observed in these couplings is the dehalogenated coumarin, which arises from a competing reduction pathway. mdpi.comnih.gov Optimization studies focus on selecting catalyst systems that favor the desired C-P bond formation over this side reaction. mdpi.com

Derivatization from Brominated Chromenones to Phosphonic Acids

The synthesis of the target molecule, this compound, is typically completed in a final derivatization step. This process begins with a suitable brominated chromenone precursor, such as 3-acetyl-6-bromo-2H-chromen-2-one, which is a stable and commonly used starting material. nih.govresearchgate.net The phosphonate group is first introduced as an ester, for example, diethyl (6-bromo-2-oxochromen-3-yl)phosphonate.

Green Chemistry Principles in the Synthesis of Chromene Phosphonates

The principles of green chemistry are increasingly being applied to the synthesis of chromene phosphonates to reduce environmental impact. rsc.org A key strategy is the use of environmentally benign solvents, with water being an excellent choice. tandfonline.comresearchgate.net Some multi-component reactions have been specifically designed to run efficiently in water, sometimes even without a catalyst. tandfonline.com

Another significant green approach is the development of solvent-free reaction conditions. nih.gov These reactions, often assisted by microwave irradiation or ultrasound, can dramatically reduce reaction times and eliminate the need for volatile organic solvents. rsc.orgresearchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the green credentials of a synthesis by allowing for easy separation and reuse of the catalyst, minimizing waste. sharif.edu These methods not only reduce the environmental footprint but also often lead to higher yields and simpler product purification. rsc.orgnih.gov

Advanced Structural Elucidation and Conformational Analysis of 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For (6-Bromo-2-oxochromen-3-yl)phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed map of the covalent framework and the electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the coumarin (B35378) ring and the acidic protons of the phosphonic acid group. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would appear as a complex set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The H-4 proton, being on the pyrone ring and adjacent to the phosphonic acid group, is anticipated to appear as a doublet due to coupling with the ³¹P nucleus, likely at a downfield chemical shift (δ > 8.0 ppm) due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the phosphonate (B1237965). The two acidic protons of the P(O)(OH)₂ group would likely appear as a single, broad, and exchangeable signal.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the ten carbon atoms in the coumarin skeleton. The carbonyl carbon (C-2) of the lactone is expected at a significantly downfield shift (δ > 155 ppm). The carbon bearing the bromine atom (C-6) and the carbons of the aromatic ring would appear in the typical range of δ 110-155 ppm. The C-3 carbon, directly attached to the phosphorus atom, would exhibit a characteristic coupling (¹JC-P), appearing as a doublet. Similarly, other nearby carbons (C-4, C-4a, C-2) would show smaller two- or three-bond couplings (²JC-P, ³JC-P).

³¹P NMR: ³¹P NMR is particularly informative for this molecule. A single resonance is expected, and its chemical shift provides insight into the oxidation state and chemical environment of the phosphorus atom. For organic phosphonic acids, this signal typically appears in a broad range but is highly characteristic. The spectrum is often recorded with proton decoupling to simplify the signal to a singlet. huji.ac.il However, a proton-coupled spectrum would show splitting due to coupling with the H-4 proton and the acidic P-OH protons.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| ¹H | Aromatic (H-5, H-7, H-8) | 7.0 - 8.5 | m |

| Vinylic (H-4) | > 8.0 | d (²JH-P) | |

| Acidic (P-OH) | Variable, broad | br s | |

| ¹³C | Carbonyl (C-2) | > 155 | d (²JC-P) |

| Aromatic/Vinylic (C-3 to C-8a) | 110 - 155 | s or d (JC-P) | |

| C-Br (C-6) | ~118 | s | |

| C-P (C-3) | ~120 - 130 | d (¹JC-P) | |

| ³¹P | Phosphonic Acid (P) | 10 - 25 | s (proton-decoupled) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Assignment

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and phosphonic acid groups. A very strong and sharp band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone ring. mdpi.com The phosphonic acid moiety would give rise to several distinct bands: a strong P=O stretching vibration (typically 1200-1300 cm⁻¹), P-O stretching vibrations (950-1050 cm⁻¹), and a very broad absorption band in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded acid dimers. researchgate.net Aromatic C=C stretching vibrations would appear in the 1450-1620 cm⁻¹ region. ijres.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds that are strong in the IR spectrum are often weaker in the Raman spectrum, the symmetric vibrations of the aromatic ring system are typically strong and well-defined. researchgate.net This makes Raman spectroscopy particularly useful for characterizing the coumarin backbone. The P=O stretch is also Raman active. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | P(O)(OH)₂ | 2500 - 3300 | Strong, Broad | Weak |

| C=O Stretch | Lactone | 1700 - 1750 | Very Strong | Medium |

| C=C Stretch | Aromatic/Pyrone | 1450 - 1620 | Medium-Strong | Strong |

| P=O Stretch | Phosphonic Acid | 1200 - 1300 | Strong | Medium |

| P-O Stretch | Phosphonic Acid | 950 - 1050 | Strong | Weak |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₆BrO₅P. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺), which is a definitive signature for a monobrominated compound. nih.gov

The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would provide further structural proof. A characteristic fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring to form a benzofuran-type radical cation. benthamopen.comnih.gov Subsequent fragmentations of the phosphonic acid moiety, such as the loss of water (H₂O) or hydroxyl radicals (·OH), would also be expected. The precise fragmentation pathway would help confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While solution-state techniques like NMR are crucial, single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. Although a crystal structure for the title compound is not publicly available, analysis of related 6-bromo-2-oxo-2H-chromene derivatives reveals key structural features that can be anticipated. researchgate.netresearchgate.net

Conformational Dynamics of the Phosphonic Acid Moiety and Chromene Ring System

Beyond the static molecular structure, understanding the conformational dynamics is key to describing the molecule's behavior. For this compound, the primary source of conformational flexibility is the rotation around the C3-P single bond.

Computational and Theoretical Investigations of 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid

Quantum Chemical Calculations (DFT) on Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of a molecule's electronic structure and the prediction of its properties. For coumarin (B35378) derivatives, DFT has been extensively used to understand how different substituents influence their geometry, electronic distribution, and photophysical behavior. mdpi.comresearchgate.net These calculations are vital for rationalizing the compound's reactivity and its potential as a fluorescent probe or photosensitizer.

Studies on related 3-diethylphosphonocoumarin derivatives, including a 6-bromo substituted analogue, have shown that halogen substitution significantly impacts the photophysical properties. nih.gov DFT calculations revealed that such substitutions alter the composition of the highest occupied molecular orbital (HOMO) while the lowest unoccupied molecular orbital (LUMO) remains largely unchanged. nih.gov This selective modification of the HOMO, coupled with the heavy-atom effect, allows for independent control over the singlet state lifetime and the singlet-triplet quantum yield, a crucial aspect for applications in photodynamic therapy and oxygen sensing. nih.gov

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com

For coumarin derivatives, both the HOMO and LUMO are typically π-type orbitals delocalized across the molecule. mdpi.com In the case of 6-bromo-3-phosphonocoumarins, DFT calculations indicate that the lone pair orbitals of the bromine atom contribute significantly to the formation of the HOMO. nih.gov This leads to a shift in electron density towards the halogen substituent. nih.gov The phosphonate (B1237965) group at the C-3 position and the bromine at the C-6 position, both being electron-withdrawing, are expected to lower the LUMO energy, making the molecule a better electron acceptor.

The charge distribution across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) regions, providing insights into potential sites for intermolecular interactions. researchgate.net For coumarin systems, the carbonyl oxygen typically represents a region of high negative potential, making it a prime site for hydrogen bonding. researchgate.net

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Coumarin | - | - | 4.81 |

| 3-Phenylcoumarin | -6.29 | -1.78 | 4.51 |

| 6-H-3-diethylphosphonocoumarin | - | - | - |

| 6-Cl-3-diethylphosphonocoumarin | - | - | - |

| 6-Br-3-diethylphosphonocoumarin | - | - | - |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is particularly effective for simulating electronic absorption spectra by calculating the energies of vertical transitions from the ground state to various excited states. bohrium.com

For coumarin derivatives, TD-DFT calculations have successfully predicted absorption wavelengths. nih.gov The lowest energy absorption band in these molecules typically corresponds to the HOMO→LUMO transition. mdpi.com Halogen substitution at the 6-position has been shown to reduce the oscillator strength of this transition, which aligns with experimentally observed decreases in molar extinction coefficients. nih.gov Comparisons between theoretically calculated spectra and experimental data for related compounds, such as 6-bromo-3-pyridinyl boronic acid, have shown good agreement, validating the accuracy of the computational methods. researchgate.net Similarly, calculated NMR chemical shifts for 6-bromo coumarin derivatives have been shown to correlate well with experimental values. nih.gov

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| 6-Br-3-diethylphosphonocoumarin Analogue | ||

| Absorption λmax (nm) | 358 | 314 (scaled) |

| Molar Extinction Coefficient (M-1cm-1) | 4600 | - |

| Generic 6-Bromo-Coumarin Derivative | ||

| 1H-NMR (selected signal, ppm) | 7.90 | - |

| 13C-NMR (selected signal, ppm) | 157.4 (C=O) | - |

| IR Frequency (C=O stretch, cm-1) | 1734 | - |

Note: This table compiles representative data from studies on various 6-bromo-coumarin analogues to demonstrate the correlation between experimental and theoretical values. Specific comprehensive data for the title compound is not available. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering deep insights into conformational flexibility and interactions with the surrounding environment, particularly with solvent molecules. For coumarin-based compounds, MD simulations have been employed to understand how solvents influence their photophysical properties and structural stability.

These simulations can model the reorganization of solvent molecules around the coumarin solute following photoexcitation, a process known as solvation dynamics. Studies on coumarin derivatives show that interactions such as hydrogen bonding with solvent molecules can significantly impact the molecule's behavior. The phosphonic acid group in (6-Bromo-2-oxochromen-3-yl)phosphonic acid is capable of forming strong hydrogen bonds with protic solvents, which would be a critical factor in its conformational landscape and stability in aqueous environments. MD simulations can map these interactions and identify preferential solvation sites, helping to explain solvent-dependent shifts in absorption and emission spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. nih.gov Coumarin derivatives have been the subject of numerous QSAR studies to predict a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.gov

In a typical QSAR study, molecular descriptors (quantifiable properties derived from the molecular structure, such as electronic, steric, and lipophilic parameters) are calculated for a series of coumarin analogues. nih.gov Methods like multiple linear regression are then used to build a model linking these descriptors to the observed biological activity (e.g., IC50 values). nih.gov For analogues of this compound, key descriptors would likely include the dipole moment, energies of frontier orbitals (HOMO/LUMO), and parameters related to hydrogen bonding capacity. nih.gov Such models can guide the design of new analogues with potentially enhanced activity by identifying the structural features that are most critical for the desired biological effect.

| QSAR Model for Anticancer Activity (Coumarin Analogues vs. HepG-2 cell line) | |

| Statistical Parameter | Value |

| R² (Training Set) | 0.748 |

| R² (Cross-validation) | 0.618 |

| R² (Test Set) | 0.73 |

| Mean Squared Error (Training Set) | 0.03 |

| Key Descriptors | Dipole Moment, Number of H-bond donors |

Source: Data from a 2D-QSAR study on coumarin derivatives as CDK inhibitors. nih.gov

In Silico Ligand-Target Docking Studies for Potential Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, usually a protein. researchgate.net This technique is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity. The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets. nih.gov Similarly, phosphonic acids are known to act as inhibitors for several enzymes, often by mimicking phosphate (B84403) or carboxylate groups. mdpi.com

Docking studies involving coumarin and aminophosphonate derivatives have been performed against numerous targets, including protein kinases, carbonic anhydrases, and DNA. mdpi.comnih.gov For this compound, potential targets could include phosphatases, kinases, or other phosphate-binding proteins. nih.gov Docking simulations would place the molecule into the active site of a target protein and score its fit based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Following the initial docking pose prediction, the strength of the ligand-target interaction is estimated by calculating a binding energy or a docking score. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. The analysis of the docked pose reveals the specific amino acid residues in the protein's active site that interact with the ligand.

For a compound like this compound, the phosphonic acid group would be expected to form strong hydrogen bonds and electrostatic interactions with polar or charged residues (e.g., Arginine, Lysine, Histidine) in an active site. nih.gov The coumarin ring system can participate in hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov The bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand binding. These detailed interaction analyses are crucial for explaining the compound's mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.

| Ligand (Analogue) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Coumarin Derivative | Carbonic Anhydrase II | - | His64, Asn67, Gln92, Thr200 |

| Aminophosphonate Derivative | HCT-116 Target (Implied) | - | (Intercalation with DNA bases implied) |

| Coumarin Inhibitor | CDK (Cyclin-Dependent Kinase) | - | (Interaction with kinase domain) |

Note: This table provides examples of interactions identified in docking studies of coumarin and phosphonate analogues with various biological targets. Specific docking results for the title compound are not available. nih.govmdpi.comnih.gov

Exploration of Biological Activities and Molecular Mechanisms of 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid

Structure-Activity Relationship (SAR) Studies of (6-Bromo-2-oxochromen-3-yl)phosphonic Acid Derivatives

The structure-activity relationship (SAR) of coumarin (B35378) derivatives is a pivotal area of research, aiming to delineate how chemical modifications to the core coumarin scaffold influence biological activity. While specific SAR studies on this compound are not extensively detailed in publicly available literature, a comprehensive analysis of related coumarin derivatives provides significant insights into the potential impact of structural modifications. The key positions for substitution on this molecule are the C-6 position on the benzene (B151609) ring and the C-3 position on the pyrone ring.

The presence of a halogen, specifically a bromo group, at the C-6 position of the coumarin ring is a recurring feature in compounds with significant biological activities. nih.gov For instance, SAR studies on coumarin-hybrids as potential anti-HIV agents have revealed that the introduction of a halogen atom, such as bromine or chlorine, at the C-6 position of the coumarin moiety enhances the inhibitory activity against HIV-1 integrase. nih.gov Similarly, the antitumor activity of various synthesized heterocyclic compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one has been demonstrated against human liver carcinoma cells (HEPG2-1), highlighting the importance of the 6-bromo substitution. nih.govresearchgate.net

Modifications at the C-3 position of the coumarin ring have a profound effect on the compound's biological profile. researchgate.net The phosphonic acid group in the parent compound is a key feature. Phosphonates are known bioisosteres of carboxylates and can act as transition-state inhibitors of enzymes that metabolize phosphate (B84403) and pyrophosphate substrates. frontiersin.org The replacement of a carboxylic acid with a phosphonic acid can alter the molecule's polarity, acidity, and ability to interact with biological targets.

SAR studies on other C-3 substituted coumarins offer valuable data. For example, the introduction of phenyl groups at the C-3 position has been shown to significantly enhance MAO-B inhibition. researchgate.net In the context of antifungal activity, SAR studies of various coumarin derivatives demonstrated that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups are essential for activity. nih.govmdpi.com These findings suggest that modifications to the phosphonic acid group at C-3, such as esterification or the creation of phosphonate (B1237965) analogs, could substantially modulate the biological activity of this compound. frontiersin.orgnih.gov

The following table summarizes the general SAR findings for coumarin derivatives, which can be extrapolated to hypothesize the SAR for this compound derivatives.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| C-6 | Halogen (e.g., Bromo, Chloro) | Enhanced anti-HIV and antitumor activity | nih.govnih.gov |

| C-3 | Phenyl group | Enhanced MAO-B inhibition | researchgate.net |

| C-3 | O-substitutions, short aliphatic chains, electron-withdrawing groups | Essential for antifungal activity | nih.govmdpi.com |

| C-8 | Alkoxy groups (e.g., -OCH3, -OC2H5) | Enhanced anti-HIV activity | nih.gov |

These generalized SAR principles provide a foundational framework for the rational design of novel this compound derivatives with potentially enhanced or selective biological activities.

Pharmacophore Development for Novel Chromene-Phosphonic Acid Analogs

Pharmacophore modeling is a crucial tool in computational drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. univie.ac.at The development of a pharmacophore model for novel chromene-phosphonic acid analogs, including derivatives of this compound, would be instrumental in discovering new compounds with desired biological activities.

The process of ligand-based pharmacophore model generation typically involves the following steps:

Selection of a Training Set: A diverse set of molecules with known biological activities (both active and inactive) against a specific target is selected. researchgate.net For chromene-phosphonic acids, this would involve gathering data on various analogs and their corresponding potencies.

Conformational Analysis: The three-dimensional structures and conformational flexibility of the training set molecules are explored to identify the low-energy, biologically relevant conformations. nih.gov

Feature Identification: Common chemical features among the active molecules are identified. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. researchgate.net

Pharmacophore Model Generation and Validation: The identified features are spatially arranged to create a 3D pharmacophore model. This model is then validated by its ability to distinguish between active and inactive compounds in a known dataset. researchgate.netnih.gov

For chromene-phosphonic acid analogs, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzene part of the chromene core.

A hydrogen bond acceptor from the carbonyl oxygen of the lactone ring.

A hydrophobic feature associated with the bromine atom at the C-6 position.

A hydrogen bond donor and/or a negative ionizable feature from the phosphonic acid group at the C-3 position.

The table below outlines the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

| Aromatic Ring (AR) | Benzene ring of the coumarin scaffold | π-π stacking with aromatic residues in the target's active site |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) of the pyrone ring | Hydrogen bonding with donor groups in the active site |

| Hydrophobic (HY) | Bromo group at C-6 | Hydrophobic interactions with nonpolar residues |

| Hydrogen Bond Donor (HBD) / Negative Ionizable | Phosphonic acid group (-PO(OH)2) at C-3 | Hydrogen bonding and/or ionic interactions with the target |

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the key features required for biological activity, thereby accelerating the discovery of new and potent chromene-phosphonic acid-based therapeutic agents. univie.ac.at

Chemical Derivatization and Scaffold Modification of 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid

Synthesis of Prodrugs to Enhance Membrane Permeability and Bioavailability

The highly charged nature of the phosphonic acid group at physiological pH often hinders the passive diffusion of (6-Bromo-2-oxochromen-3-yl)phosphonic acid across cellular membranes, limiting its oral bioavailability and intracellular access. researchgate.netnih.govmorressier.comfrontiersin.org To overcome this challenge, various prodrug strategies can be employed to mask the phosphonic acid moiety, thereby increasing its lipophilicity and facilitating membrane transport. researchgate.netnih.gov

Esterification of the Phosphonic Acid Group

Esterification of the phosphonic acid group is a common and effective method to create neutral, more lipophilic prodrugs. nih.govrsc.org These ester promoieties are designed to be cleaved by intracellular enzymes, such as esterases, to release the active parent compound. nih.gov Several classes of esters have been successfully utilized for phosphonate (B1237965) prodrugs and could be applied to this compound. nih.govrsc.org

One widely used approach is the acyloxyalkyl ester strategy, such as the pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) esters. nih.govrsc.org These prodrugs are hydrolyzed by esterases to an unstable hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) or acetaldehyde, respectively, to yield the deprotected phosphonic acid. nih.gov The general mechanism for the activation of these prodrugs is a two-step process initiated by non-specific esterases. nih.gov

Another important class is the phosphoramidate (B1195095) prodrugs, often referred to as the ProTide technology. researchgate.net In this approach, one hydroxyl group of the phosphonic acid is masked with an amino acid ester, and the other with an aryl group (e.g., phenol). researchgate.netnih.gov This strategy has proven highly successful for the intracellular delivery of nucleotide analogues. researchgate.net

Table 1: Potential Ester Prodrugs of this compound

| Prodrug Type | Promoieties | Potential Advantages |

| Bis(pivaloyloxymethyl) (Bis-POM) | Two pivaloyloxymethyl groups | Well-established strategy, increased lipophilicity. nih.govrsc.org |

| Bis(isopropyloxycarbonyloxymethyl) (Bis-POC) | Two isopropyloxycarbonyloxymethyl groups | Avoids release of pivalic acid, which can have metabolic consequences. nih.gov |

| Aryloxy Phosphoramidate (ProTide) | L-Alanine methyl ester and a phenyl group | Bypasses potential resistance mechanisms, efficient intracellular delivery. researchgate.net |

| S-acyl-thioethyl (SATE) | Two S-acetyl-thioethyl groups | Can offer a different enzymatic cleavage profile. researchgate.net |

Strategies for Intracellular Release of the Parent Compound

The successful design of a phosphonate prodrug hinges on its efficient conversion to the active parent compound within the target cells. morressier.com The intracellular release of this compound from its ester prodrugs is typically designed to be triggered by ubiquitous intracellular enzymes.

Esterases, which are abundant in the cytoplasm of most cells, are the primary enzymes responsible for the hydrolysis of acyloxyalkyl and simple alkyl or aryl esters. nih.gov The cleavage of the ester bond initiates a cascade that leads to the unmasking of the phosphonic acid. nih.gov

For phosphoramidate (ProTide) prodrugs, the activation pathway is more complex. It is initiated by the cleavage of the amino acid ester by a carboxyesterase, followed by an intramolecular cyclization that expels the aryl group. The resulting cyclic intermediate is then hydrolyzed to release the phosphonic acid. researchgate.net This multi-step process can be advantageous as it may be less susceptible to efflux transporters.

The stability of the prodrug in plasma is a critical factor. An ideal prodrug should be stable enough in the bloodstream to reach the target tissue but readily cleaved once inside the cell. nih.gov The choice of promoiety can significantly influence this stability. For instance, phthalidyl esters have been explored as an alternative to acyloxymethyl esters to improve plasma half-life and avoid the generation of formaldehyde. nih.gov

Modifications of the Chromene Core for Structure-Activity Exploration

Altering the substitution pattern on the chromene core of this compound provides a powerful tool for exploring its structure-activity relationship (SAR). Such modifications can influence the molecule's biological activity, selectivity, and physicochemical properties. nih.govresearchgate.netnih.gov

Introduction of Various Aromatic and Heteroaromatic Substituents

The 6-bromo position on the chromene ring serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions. For instance, Suzuki or Stille coupling reactions could be employed to introduce diverse aryl and heteroaryl groups. This approach allows for the systematic exploration of the steric and electronic effects of different substituents on the molecule's biological target engagement.

Table 2: Potential Modifications of the Chromene Core

| Position of Modification | Type of Substituent | Potential Synthetic Method | Rationale for Modification |

| C6 | Aryl, Heteroaryl | Suzuki, Stille, or Buchwald-Hartwig coupling | Explore SAR, modulate lipophilicity and electronic properties. |

| C3 | Pyrazole, Thiazole, Oxazole | Condensation reactions from a 3-acetyl precursor | Introduce new hydrogen bonding motifs, alter molecular shape. nih.govresearchgate.netnih.gov |

| C7 | Amino, Alkoxy | Nucleophilic aromatic substitution on a suitable precursor | Modulate fluorescence properties, improve solubility. |

Impact of Substituent Effects on Bioactivity and Photophysical Properties

The introduction of different substituents on the chromene core can have a profound impact on the molecule's biological activity. Electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, which can affect its binding affinity to a biological target. The steric bulk of the substituent can also play a crucial role in determining the optimal fit within a binding pocket.

Furthermore, modifications to the chromene core can significantly influence the molecule's photophysical properties. Coumarin (B35378) derivatives are well-known for their fluorescent properties, and the position and nature of substituents can tune the absorption and emission wavelengths. For example, the introduction of an amino group at the 7-position is known to enhance the fluorescence quantum yield of coumarins. The bromine atom itself can influence the photophysical properties, and its replacement could lead to compounds with different characteristics. nih.govnih.gov This could be particularly relevant if the molecule is being developed as a fluorescent probe or for applications in photodynamic therapy. nih.govnih.gov

Synthesis of Conjugates and Bioconjugates for Targeted Delivery

To enhance the therapeutic index and minimize off-target effects, this compound can be conjugated to targeting moieties that direct it to specific cells or tissues. nih.govrsc.org The phosphonic acid group itself can serve as an anchor for conjugation. nih.gov

One established strategy for bone targeting is the use of bisphosphonates, which have a high affinity for hydroxyapatite, the mineral component of bone. nih.gov While the subject molecule is a monophosphonate, its phosphonic acid group can still provide some bone-seeking properties. nih.gov

For targeting other tissues, the molecule could be conjugated to ligands that bind to specific cell surface receptors that are overexpressed on diseased cells. Examples of such ligands include peptides, antibodies, or small molecules. rsc.org The conjugation can be achieved through a stable linker or a cleavable linker that releases the drug upon reaching the target site. dovepress.com

Another approach is to conjugate the molecule to a polymer, forming a polymer-drug conjugate. dovepress.com This can improve the pharmacokinetic profile of the drug by increasing its circulation time and allowing for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. dovepress.com Poly(ethylene glycol) (PEG) is a commonly used polymer for this purpose. acs.org

Table 3: Potential Conjugation Strategies

| Targeting Moiety | Linker Type | Target Tissue/Cell | Rationale |

| Bisphosphonate | Stable amide or ester | Bone | High affinity for hydroxyapatite. nih.gov |

| RGD Peptide | Cleavable (e.g., hydrazone) | Integrin-expressing tumor cells | Targeted delivery to angiogenic blood vessels and tumor cells. |

| Folic Acid | Stable amide | Folate receptor-positive cancer cells | Receptor-mediated endocytosis for targeted drug delivery. |

| Poly(ethylene glycol) (PEG) | Stable or cleavable | Tumors (passive targeting) | Improved pharmacokinetics and EPR effect. dovepress.comacs.org |

Potential Applications of 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid in Chemical and Biological Research

As a Fluorescent Probe for Biological Systems and Environmental Sensing

The inherent fluorescence of the coumarin (B35378) scaffold within (6-Bromo-2-oxochromen-3-yl)phosphonic acid makes it a prime candidate for the development of fluorescent probes. These probes are instrumental for visualizing and quantifying specific analytes in complex biological and environmental samples.

Design Principles for Fluorescence Turn-On/Off Responses

The design of fluorescent probes based on this compound hinges on modulating the fluorescence output in response to a specific event, such as binding to a target molecule. This can be achieved through several mechanisms that lead to either an increase ("turn-on") or a decrease ("turn-off") of the fluorescence signal.

Key design principles often involve:

Photoinduced Electron Transfer (PET): In the "off" state, a quencher moiety can be positioned in proximity to the coumarin fluorophore, leading to PET and fluorescence quenching. Upon interaction with the target analyte, a conformational change can disrupt the PET process, restoring fluorescence in a "turn-on" response.

Förster Resonance Energy Transfer (FRET): A FRET system can be designed where the coumarin acts as a donor or acceptor. The binding of an analyte can alter the distance or orientation between the FRET pair, leading to a change in the fluorescence signal.

Intramolecular Charge Transfer (ICT): The phosphonic acid group can influence the ICT characteristics of the coumarin system. Analyte binding can alter the electron-donating or -withdrawing properties of the molecule, shifting the emission wavelength or intensity.

A systematic investigation into the fluorescence turn-off mechanism of a norbornene-derived homopolymer, which also functions as an Al³⁺ chemosensor, highlights the complexity of these processes. rsc.org While the monomer of this polymer showed fluorescence enhancement with Al³⁺ ions, the polymer itself exhibited a turn-off response. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to understand the potential energy curve shifts between the ground and excited states, which can explain the observed fluorescence quenching. rsc.org

Sensing of Metal Ions and Biomolecules

The phosphonic acid group in this compound provides a specific binding site for metal ions and certain biomolecules. This targeted interaction can be translated into a detectable fluorescent signal. For instance, derivatives of polythiophene functionalized with phosphonic acid groups have been developed as fluorescent probes for the detection of aluminum ions (Al³⁺). researchgate.net These probes demonstrate a decrease in fluorescence in the presence of Al³⁺, indicating a "turn-off" sensing mechanism. researchgate.net The selectivity of such probes for a particular ion can be enhanced by using masking agents to eliminate interference from other metal ions. researchgate.net The linear relationship between fluorescence intensity and analyte concentration allows for quantitative measurements, with detection limits reported in the nanomolar range. researchgate.net

As a Molecular Tool for Target Validation and Mechanistic Elucidation in Cellular Assays

Beyond its sensing capabilities, this compound and its derivatives hold promise as molecular tools in cellular biology. The coumarin scaffold is a common feature in compounds exhibiting a wide range of pharmacological activities, including antitumor properties. nih.gov

Derivatives of 6-bromo-2-oxochromene have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as the human liver carcinoma cell line (HEPG2-1). nih.gov In such cellular assays, these compounds can be used to validate specific cellular targets. By observing the phenotypic effects of the compound on the cells, researchers can infer the role of the targeted pathway or protein. Mechanistic elucidation involves studying how the compound exerts its effects at a molecular level, which can be facilitated by the fluorescent properties of the coumarin core, allowing for visualization of its subcellular localization or interaction with target proteins.

Role in Chelation Chemistry and Metal Ion Interactions

The phosphonic acid moiety of this compound is a strong chelating agent for various metal ions. Chelation is the process of forming multiple coordinate bonds between a polydentate ligand and a single central metal ion. The oxygen atoms of the phosphonic acid group can effectively coordinate with metal ions, forming stable complexes. This property is fundamental to its application in sensing, as the interaction with metal ions can directly influence the electronic properties and, consequently, the fluorescence of the coumarin core. The specificity and strength of these interactions can be tuned by modifying the chemical environment around the phosphonic acid group.

Utility in Supramolecular Chemistry and Material Science

The ability of this compound to engage in specific molecular interactions, such as metal chelation and hydrogen bonding, makes it a valuable building block in supramolecular chemistry. These non-covalent interactions can be harnessed to construct well-defined, functional supramolecular architectures.

Component in Dye-Sensitized Solar Cells

In the field of material science, a significant potential application of this compound is in the development of dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). The phosphonic acid group is an excellent anchoring group for attaching organic dyes to the TiO₂ surface. researchgate.net

Flame Retardant Applications

The unique chemical architecture of this compound, which combines a brominated coumarin core with a phosphonic acid group, suggests its potential as a novel flame retardant. Both organophosphorus and halogenated compounds are well-established classes of flame retardants, and their combination in a single molecule could offer synergistic effects, enhancing fire safety in various polymers. nih.govnih.gov Organophosphorus flame retardants can exert their effects in either the solid phase, by promoting the formation of a protective char layer, or in the gas phase, by scavenging flammable radicals. mdpi.com Brominated flame retardants primarily act in the gas phase by releasing bromine radicals that interrupt the combustion cycle. The presence of both functionalities in one molecule could lead to a highly efficient, dual-mode flame retardant.

Detailed Research Findings

While direct experimental data for this compound is not available, research on similar structures, such as coumarin-based phosphorus additives, provides insight into its potential efficacy. For instance, studies on novel flame retardants derived from coumarin and diphenylphosphine (B32561) oxide (DPPO) have demonstrated significant improvements in the fire resistance of polymers like poly(lactic acid) (PLA). maastrichtuniversity.nlresearchgate.net These studies suggest that the coumarin structure contributes to thermal stability and char formation.

The phosphorus component, in the form of phosphonic acid, is expected to be a key contributor to flame retardancy. Upon heating, organophosphorus compounds can decompose to form phosphoric acid species. nih.gov These acidic species act as catalysts for dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer on the surface. mdpi.com This char layer limits the evolution of flammable volatile compounds and shields the underlying material from the heat of the flame. nih.gov

The bromine atom at the 6-position of the coumarin ring is anticipated to provide a gas-phase flame retarding mechanism. During combustion, the carbon-bromine bond would cleave, releasing bromine radicals into the gas phase. These radicals are highly effective at quenching the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.

The potential dual-action mechanism of this compound is summarized in the table below.

Table 1: Projected Flame Retardant Mechanisms of this compound

| Component | Primary Mechanism | Phase of Action | Expected Outcome |

| Phosphonic Acid Group | Catalytic Char Formation | Condensed Phase | Formation of a protective insulating layer, reduction of flammable volatiles. mdpi.com |

| Brominated Coumarin Core | Radical Scavenging | Gas Phase | Interruption of the combustion chain reaction, flame inhibition. |

Hypothetical Performance Data

To illustrate the potential performance of this compound, the following data table has been generated based on typical results for advanced organophosphorus-halogenated flame retardants in a polymer matrix like epoxy resin or polylactide (PLA). These values are hypothetical and serve to demonstrate the expected improvements in fire safety metrics.

Table 2: Hypothetical Cone Calorimetry Data for a Polymer Composite

| Parameter | Unmodified Polymer | Polymer + 10 wt.% this compound |

| Time to Ignition (s) | 45 | 60 |

| Peak Heat Release Rate (pHRR) (kW/m²) | 550 | 280 |

| Total Heat Release (THR) (MJ/m²) | 110 | 75 |

| Char Residue (%) | < 1 | 22 |

The projected data in Table 2 indicates that the addition of this compound could significantly delay ignition and reduce the peak heat release rate, a critical factor in fire spread. researchgate.net Furthermore, a substantial increase in char residue would confirm the condensed-phase activity of the phosphonic acid group. mdpi.com

In vertical flame tests, such as UL 94, the combined gas-phase and condensed-phase action would be expected to lead to rapid flame extinguishing and the prevention of flaming drips.

Table 3: Projected UL 94 Vertical Burn Test Results

| Material | Rating | Afterflame Time (s) | Dripping |

| Unmodified Polymer | No Rating | Burns completely | Flaming drips |

| Polymer + 10 wt.% Additive | V-0 | < 10 | No drips |

The hypothetical V-0 rating in the UL 94 test would classify the material as self-extinguishing, a highly desirable characteristic for materials used in electronics, construction, and transportation. This superior performance would be attributed to the synergistic interplay between the char-forming phosphonate (B1237965) and the flame-inhibiting bromine.

Future Directions and Research Perspectives for 6 Bromo 2 Oxochromen 3 Yl Phosphonic Acid

Advancing Towards More Efficient and Greener Synthetic Methodologies

Current synthetic routes to 3-phosphonocoumarins, including the Knoevenagel condensation of salicylaldehydes with triethyl phosphonoacetate, have proven effective. nih.gov However, future research should prioritize the development of more sustainable and efficient synthetic strategies. This includes the exploration of greener solvents, the use of milder reaction conditions, and the investigation of novel catalytic systems to improve reaction yields and reduce environmental impact.

One promising avenue is the refinement of catalyst systems. While piperidine acetate/β-alanine has shown excellent activity in Knoevenagel condensations for similar compounds, further research could identify even more efficient and recyclable catalysts. nih.gov Additionally, exploring alternative synthetic approaches, such as palladium-catalyzed cross-coupling reactions, could offer more direct and atom-economical routes to (6-Bromo-2-oxochromen-3-yl)phosphonic acid and its derivatives. nih.gov

The principles of green chemistry should guide future synthetic work. This includes minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing processes that generate minimal waste. A focus on sustainable synthesis will not only be environmentally responsible but also economically advantageous for the potential large-scale production of this compound.

Uncovering Novel Biological Targets and Mechanisms of Action

Coumarin (B35378) derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govchemmethod.comnih.gov For this compound, a key area of future research will be the identification of its specific biological targets and the elucidation of its mechanisms of action.

Initial studies on related 6-bromo-coumarin derivatives have shown promising antiproliferative activity against liver cancer cell lines. nih.govresearchgate.net Future investigations should expand on this to screen this compound against a broader panel of cancer cell lines and to identify the specific cellular pathways it modulates.

Furthermore, the phosphonic acid moiety suggests potential interactions with biological systems that recognize phosphates and carboxylates. nih.gov This opens up the possibility of targeting enzymes such as protein tyrosine phosphatases or other ATP-binding proteins. Exploring these potential interactions could reveal novel therapeutic applications for this compound.

Leveraging High-Throughput Screening for Accelerated Discovery

Advanced high-throughput screening (HTS) technologies will be instrumental in accelerating the discovery of the biological activities of this compound. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, significantly speeding up the drug discovery process.

Future research should involve the integration of this compound and its derivatives into HTS campaigns to assess their effects on a wide array of enzymes, receptors, and cellular pathways. This approach can efficiently identify potential therapeutic applications that might not be predicted by its structural class alone.

In addition to experimental HTS, computational or in silico screening methods can be employed. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of the compound to various protein targets and guide the design of more potent derivatives. nih.govtandfonline.com This computational approach can prioritize experimental testing and streamline the discovery of new biological functions.

The Imperative of a Multidisciplinary Collaborative Approach

The full potential of this compound can only be realized through a collaborative, multidisciplinary research effort. This involves the integration of expertise from chemical synthesis, computational science, and biology.

A collaborative workflow would typically involve:

Chemical Synthesis: Organic chemists would focus on developing efficient and scalable synthetic routes to this compound and creating a library of related derivatives with diverse structural modifications.

Computational Science: Computational chemists would use molecular modeling and simulation techniques to predict the biological activities of the synthesized compounds and to understand their interactions with potential protein targets. nih.govnih.govwalisongo.ac.id

Biology: Biologists and pharmacologists would then conduct in vitro and in vivo experiments to validate the predicted biological activities, determine the mechanism of action, and assess the therapeutic potential of the most promising compounds.

This synergistic approach ensures that the design, synthesis, and biological evaluation of new compounds are closely integrated, leading to a more efficient and successful research and development process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromo-2-oxochromen-3-yl)phosphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via direct phosphorylation of 6-bromo-2-oxochromen-3-ol using phosphorous acid (H3PO3) under acidic conditions. Alternatively, the McKenna procedure (bromotrimethylsilane followed by methanolysis) is effective for dealkylating phosphonate esters to yield the phosphonic acid derivative . Key factors include temperature control (60–80°C) and stoichiometric ratios (1:1.2 substrate:phosphorylating agent), with yields typically ranging from 65% to 85% depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>31</sup>P NMR to confirm the phosphonic acid group’s integration and purity. FT-IR spectroscopy (P=O stretch: 1150–1250 cm<sup>−1</sup>) and X-ray crystallography provide structural validation. Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, which are critical for applications in photochemical studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s coordination behavior in supramolecular or proton-conducting materials?

- Methodological Answer : Molecular dynamics (MD) simulations reveal that the phosphonic acid group forms strong hydrogen bonds with water or polymer matrices, influencing proton transport. For example, in sulfonic/phosphonic acid copolymer membranes, the phosphonic moiety’s compact coordination with hydronium ions reduces mobility compared to sulfonic groups, necessitating balanced ionic group ratios for optimal conductivity (e.g., 1:1 molar ratio in PFSA–PFPA membranes) . Experimental validation involves electrochemical impedance spectroscopy (EIS) under controlled humidity.

Q. How can researchers resolve discrepancies in phosphonic acid detection in organic agricultural samples?

- Methodological Answer : Contradictions arise from varying reporting limits (RLs: 0.01–0.2 mg/kg) and conversion factors (e.g., phosphonic acid to fosetyl-Al equivalents via 110/82 molecular weight ratio). To standardize results:

- Use LC-MS/MS with deuterated internal standards to minimize matrix effects.

- Apply context-specific RLs (e.g., 0.01 mg/kg for high-sensitivity labs) and report both raw phosphonic acid and converted fosetyl-Al values .

- Cross-validate with isotopic tracing to distinguish natural vs. synthetic origins .

Q. What degradation pathways occur under environmental or biological conditions, and how do they impact residue analysis?

- Methodological Answer : Phosphonic acid degrades via UV photolysis (λ = 254 nm, half-life ~48 hrs) or microbial action (e.g., Pseudomonas spp.). Advanced oxidation processes (AOPs) using ozone/H2O2 achieve >90% degradation in 2 hrs. In plants, residual phosphonic acid may persist for years due to systemic translocation, requiring longitudinal sampling and LC-MS/MS monitoring across growth cycles .

Applied Research Questions

Q. How does the bromo-oxochromenyl moiety enhance bioactivity in antifungal or antiviral applications?

- Methodological Answer : The bromine atom increases lipophilicity (logP ~2.8), improving membrane permeability. In vitro assays against Phytophthora infestans show IC50 values of 12 µM, attributed to inhibition of mitochondrial phosphate transporters. Synergistic effects with azole antifungals (e.g., fluconazole) reduce MIC values by 50% in Candida models . Structural analogs (e.g., fluorinated derivatives) are screened via SAR studies to optimize potency.

Q. What strategies mitigate phase separation in phosphonic acid-containing ionomers for fuel cells?

- Methodological Answer : Blend the compound with sulfonated polymers (e.g., Nafion) at 10–20 wt% to balance hydrophilic/hydrophobic domains. MD simulations show that sulfonic acid groups reduce phosphonic acid aggregation, improving proton conductivity (0.12 S/cm at 80°C). Experimental validation involves small-angle X-ray scattering (SAXS) to monitor domain spacing (~3–5 nm optimal) .

Data Contradictions and Resolution

- Issue : Variable detection rates of phosphonic acid in organic crops (e.g., 36% in EU samples vs. <5% in controlled studies).

- Resolution : Discrepancies stem from pre-harvest fungicide use vs. natural soil mineralization. Implement isotopic <sup>32</sup>P tracing to differentiate sources and establish region-specific thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.